

A Robust Chiral HPLC Method for the Quantification of (R)-(+)-Timolol Maleate

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Compound of Interest

Compound Name: (R)-(+)-Timolol Maleate

CAS No.: 26839-77-0

Cat. No.: B026135

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Abstract

This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of the (R)-(+)-enantiomer of Timolol in (S)-(-)-Timolol Maleate drug substance. The therapeutic efficacy of Timolol, a non-selective β -adrenergic blocker, resides primarily in the (S)-(-)-enantiomer. Consequently, the (R)-(+)-enantiomer is considered a chiral impurity, and its precise quantification is a critical quality attribute. This protocol employs a normal-phase HPLC method utilizing a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and drug development applications.

Introduction: The Significance of Chiral Purity for Timolol

Timolol is a widely prescribed medication for managing glaucoma and ocular hypertension by reducing intraocular pressure.[1] It is a chiral molecule, existing as two non-superimposable

mirror images, or enantiomers: (S)-(-)-Timolol and (R)-(+)-Timolol. The pharmacological activity, specifically the β -blocking action, is almost exclusively associated with the (S)-isomer, which is reported to be up to 49 times more potent than the R-isomer.[2] Therefore, the active pharmaceutical ingredient (API) is produced as the single enantiomer, (S)-(-)-Timolol Maleate.

The presence of the (R)-(+)-enantiomer provides no therapeutic benefit and is classified as a chiral impurity. Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), mandate strict limits on its presence.[3][4] This necessitates the use of a reliable and accurate analytical method capable of resolving and quantifying these enantiomers. High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is the most effective and widely used technique for this purpose.[5]

Principle of Chiral Separation

The separation of Timolol enantiomers is achieved by exploiting the differential interactions between the chiral analyte and a chiral stationary phase. This method utilizes a polysaccharide-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), which is known for its broad enantioselectivity.[6]

The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different association constants and binding energies due to the three-dimensional arrangement of the interacting sites. This difference in interaction energy results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.[5] The use of a non-polar mobile phase with a polar modifier (an alcohol) and a basic additive (diethylamine) is crucial for modulating these interactions and achieving optimal peak shape and resolution for the basic Timolol molecule.[6][7]

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of (R)-(+)-Timolol in Timolol Maleate API.

Apparatus and Software

- HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV detector.

- Data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Analytical balance, sonicator, volumetric flasks, and pipettes.

Reagents and Materials

- (S)-(-)-Timolol Maleate Reference Standard (USP or equivalent)
- **(R)-(+)-Timolol Maleate** (Timolol Related Compound A, USP)
- Hexane (HPLC Grade)
- 2-Propanol (IPA, HPLC Grade)
- Diethylamine (DEA, Reagent Grade)
- Methanol (HPLC Grade, for solution preparation)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantioselective separation.

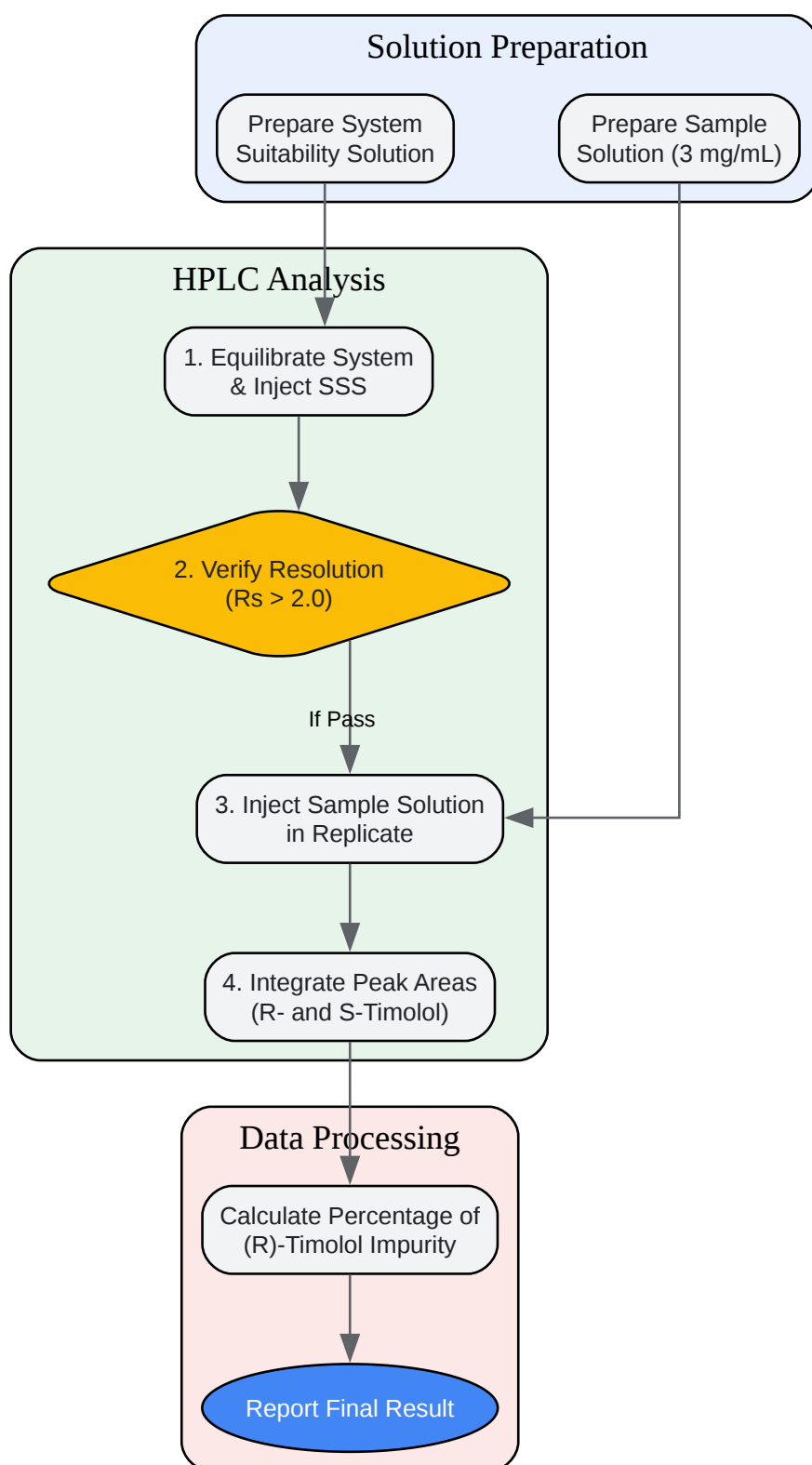
Parameter	Condition
Column	Chiralcel OD-H, 5 μ m, 4.6 x 250 mm (or equivalent L40 packing)[8]
Mobile Phase	Hexane / 2-Propanol / Diethylamine (960:40:2, v/v/v)[4]
Flow Rate	1.0 mL/min[4]
Column Temperature	Ambient or controlled at 25°C
Detection Wavelength	297 nm[4]
Injection Volume	10 μ L
Run Time	Approximately 20 minutes

Preparation of Solutions

- Diluent: A mixture of Hexane and 2-Propanol (1:1, v/v). Note: Due to solubility, initial dissolution in Methanol may be required before dilution with the diluent for the sample solution.
- System Suitability Solution (SSS): Prepare a solution containing approximately 0.03 mg/mL each of USP Timolol Maleate RS and USP Timolol Related Compound A RS ((R)-Timolol) in the diluent. This solution is used to verify the resolution and reproducibility of the system.[4]
- Sample Solution: Accurately weigh and transfer about 30 mg of Timolol Maleate sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol initially, then dilute with the mobile phase to a final concentration of 3 mg/mL.[4]
- Standard Solution (for quantification of R-isomer): Accurately weigh and prepare a solution of USP Timolol Related Compound A RS in the diluent to a final concentration of approximately 0.03 mg/mL (corresponding to a 1.0% impurity level relative to the sample solution).

Analytical Procedure Workflow

The following diagram illustrates the complete workflow from sample preparation to result calculation.



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Caption: Experimental workflow for chiral analysis of Timolol Maleate.

System Suitability and Method Validation

To ensure the reliability of results, the system must meet predefined performance criteria before any sample analysis.

System Suitability

Inject the System Suitability Solution and verify the following parameters.

Parameter	Acceptance Criteria
Resolution (Rs)	NLT 2.0 between (R)-Timolol and (S)-Timolol peaks[4]
Tailing Factor (T)	NMT 2.0 for the (S)-Timolol peak
Relative Standard Deviation (%RSD)	NMT 1.5% for replicate injections[4]

Method Validation (ICH Q2(R1) Principles)

This method has been validated to demonstrate its suitability for its intended purpose.[9][10]

- **Specificity:** The method demonstrates excellent specificity. Forced degradation studies show that degradation products do not interfere with the peaks of the (R) and (S) enantiomers.[11][12]
- **Linearity:** The method is linear over a concentration range relevant to the impurity level (e.g., 0.1% to 2.0% of the nominal sample concentration). A correlation coefficient (r^2) of >0.999 is typically achieved.[9]
- **Limit of Detection (LOD) and Quantification (LOQ):** The LOQ for (R)-Timolol is established to be sufficiently low to quantify impurities at levels well below the specification limit (e.g., $LOQ \leq 0.1\%$).[9][13]
- **Accuracy:** Accuracy is confirmed by spike-recovery studies, with recovery values typically falling within 98.0% to 102.0%.
- **Precision:** The method is highly precise, with RSD values for repeatability (intra-day) and intermediate precision (inter-day) being less than 2.0%.[9]

Data Analysis and Calculation

The percentage of the (R)-(+)-Timolol enantiomer in the Timolol Maleate sample is calculated using the area normalization method with the following formula:

$$\% \text{ (R)-Timolol} = (\text{Area(R)-Timolol} / (\text{Area(R)-Timolol} + \text{Area(S)-Timolol})) * 100$$

Where:

- Area(R)-Timolol is the peak area of the (R)-(+)-enantiomer.
- Area(S)-Timolol is the peak area of the (S)-(-)-enantiomer.

Conclusion

The chiral HPLC method described in this application note is specific, robust, and accurate for the quantification of the (R)-(+)-Timolol impurity in (S)-(-)-Timolol Maleate drug substance. The use of a cellulose-based chiral stationary phase provides excellent resolution, and the method is validated to meet the stringent requirements of regulatory authorities. This protocol is a reliable tool for quality control laboratories and researchers in the pharmaceutical industry to ensure the enantiomeric purity, safety, and efficacy of Timolol Maleate.

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